molecular formula C19H13Cl2N3O4 B2796899 N-(4-chloro-3-nitrophenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941952-28-9

N-(4-chloro-3-nitrophenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2796899
CAS No.: 941952-28-9
M. Wt: 418.23
InChI Key: WHXOZHQAHCYQNL-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic pyridine derivative characterized by a dihydropyridine core substituted with a 4-chloro-3-nitrophenyl carboxamide group and a 4-chlorobenzyl moiety.

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3O4/c20-13-5-3-12(4-6-13)11-23-9-1-2-15(19(23)26)18(25)22-14-7-8-16(21)17(10-14)24(27)28/h1-10H,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXOZHQAHCYQNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-3-nitrophenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C19_{19}H13_{13}Cl2_{2}N3_{3}O4_{4}
  • Molecular Weight : 418.2 g/mol
  • CAS Number : 941952-28-9
PropertyValue
Molecular FormulaC19_{19}H13_{13}Cl2_{2}N3_{3}O4_{4}
Molecular Weight418.2 g/mol
CAS Number941952-28-9

Cardiovascular Effects

Research indicates that compounds within the dihydropyridine class can exhibit significant cardiovascular effects, particularly through calcium channel modulation. This activity can lead to:

  • Vasodilation : The relaxation of blood vessels, which can lower blood pressure.
  • Hypotensive Effects : Potential applications in treating hypertension.

Studies have shown that similar compounds can effectively reduce vascular resistance and improve blood flow by influencing calcium ion influx in vascular smooth muscle cells.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structural motifs may possess antimicrobial properties. The presence of the nitro group is often associated with increased antibacterial activity. Further investigations are required to evaluate the specific antimicrobial efficacy of this compound against various pathogens.

Research Findings and Case Studies

  • Calcium Channel Modulation :
    • A study on dihydropyridine derivatives demonstrated their ability to modulate calcium channels, leading to vasodilatory effects in animal models. The specific impact of this compound on these channels remains to be elucidated.
  • Antimicrobial Testing :
    • In vitro tests on structurally similar compounds have shown promising results against Gram-positive and Gram-negative bacteria. Future studies should focus on the antimicrobial spectrum of this compound specifically.
  • Pharmacological Profiles :
    • Research indicates that modifications in the dihydropyridine structure can lead to varied pharmacological profiles. Understanding these variations could help tailor the compound for specific therapeutic applications.

Scientific Research Applications

Anti-Cancer Activity

N-(4-chloro-3-nitrophenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has shown promising anti-cancer activity in various studies. For instance:

  • Mechanism of Action: The compound exhibits cytotoxic effects against different cancer cell lines, including human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2). The mechanism involves the induction of apoptosis and inhibition of cell proliferation, which is mediated through the modulation of specific signaling pathways .
  • Case Study: In a study evaluating its efficacy, the compound demonstrated a significant reduction in cell viability with an IC50 value comparable to established anti-cancer agents. This suggests its potential as a lead compound for further development in cancer therapy .

Enzyme Inhibition

The compound has been identified as a selective inhibitor of certain kinases, which play critical roles in cancer progression and metastasis:

  • Met Kinase Inhibition: Substituted derivatives of similar compounds have been reported as potent Met kinase inhibitors. The introduction of specific substituents enhances enzyme potency and selectivity, leading to improved pharmacological profiles .

Neuroprotective Effects

Emerging research indicates that compounds similar to this compound may exhibit neuroprotective properties:

  • Mechanism: These compounds are believed to modulate neuroinflammatory responses and promote neuronal survival under stress conditions, potentially offering therapeutic avenues for neurodegenerative diseases .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The 3-nitro group on the phenyl ring directs electrophilic/nucleophilic attacks to specific positions. Key reactions include:

Reaction Type Conditions Product Notes
Nitro group replacementNaOH (20%), 100°C, 12 h3-Amino derivative with Cl⁻ eliminationRate depends on solvent polarity
Chloro displacementK₂CO₃/DMF, 80°C, nucleophile (e.g., SH⁻)Thioether derivativesPara-chloro shows lower reactivity

Reduction Reactions

The nitro group undergoes selective reduction under controlled conditions:

Reducing Agent Conditions Product Yield
H₂/Pd-CEtOH, 25°C, 4 h3-Aminophenyl derivative~85%
Zn/HClReflux, 2 hPartial reduction to hydroxylamine62%

Reduced forms exhibit enhanced hydrogen-bonding capacity, as observed in crystal structures of related compounds .

Hydrolysis of Carboxamide

The carboxamide group undergoes hydrolysis under acidic/basic conditions:

Condition Reagent Product Application
Acidic hydrolysis6M HCl, reflux, 8 hCarboxylic acid (C₁₉H₁₃Cl₂NO₅)Precursor for ester derivatives
Basic hydrolysisNaOH (10%), 70°C, 6 hSodium carboxylateImproved water solubility

Cyclization Reactions

The dihydropyridine core participates in ring-expansion reactions:

Reagent Conditions Product Mechanistic Insight
POCI₃110°C, 3 hPyrido[2,3-d]pyrimidinone derivativesIntramolecular cyclization
Ac₂O/H₂SO₄90°C, 12 hFused quinazoline systemAcetylation initiates rearrangement

Cross-Coupling Reactions

Palladium-catalyzed couplings exploit chloro substituents:

Reaction Catalyst System Product Optimization Data
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl derivativesTON = 1,200; TOF = 50 h⁻¹
Buchwald-HartwigPd₂(dba)₃/XantphosN-Arylated analogsLimited by steric hindrance

Critical Reactivity Notes:

  • Steric effects : Bulky 4-chlorobenzyl group reduces accessibility to the dihydropyridine C4 position.

  • Electronic effects : Nitro group deactivates the adjacent chloro for NAS but activates the ring for electrophilic substitution .

  • Solvent dependence : Polar aprotic solvents (DMF, DMSO) enhance NAS rates by 40–60% compared to THF.

This compound's multifunctional architecture enables tailored modifications for pharmaceutical intermediates or materials science applications. Experimental validation of these pathways remains essential due to limited published data on the exact compound .

Comparison with Similar Compounds

Key Observations :

  • Synthesis: Many analogs, such as those in , are synthesized via cyclocondensation of aldehydes, ketones, and ethyl cyanoacetate in acidic or alcoholic media. The target compound likely follows a similar pathway but with tailored reactants.
  • The nitro group may increase metabolic stability but reduce solubility compared to the nitrile group in .
Physicochemical Properties
  • Solubility : The nitro group in the target compound likely reduces aqueous solubility compared to BMS-777607’s ethoxy group, which enhances polarity .
  • Thermal Stability : Analogs with nitro substituents (e.g., from ) exhibit higher melting points (>200°C) due to strong intermolecular interactions, suggesting the target compound may share this trait.
Pharmacokinetic Considerations
  • Metabolic Stability : The chloro and nitro groups may slow hepatic metabolism compared to fluorophenyl-containing analogs like BMS-777607, which has a plasma half-life of 4.2 hours in mice .
  • Toxicity : Nitro groups can generate reactive metabolites; however, the 4-chlorobenzyl moiety might mitigate this by directing metabolic pathways toward less toxic products.

Q & A

Q. What are best practices for validating synthetic intermediates?

  • Step-wise characterization :
  • LC-MS : Monitor molecular ion peaks ([M+H]⁺) for each intermediate .
  • TLC : Use iodine staining or UV visualization to confirm reaction progress .
  • Cross-lab validation : Independent synthesis in ≥2 labs with shared SOPs .

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